8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
CAS No.: 1382464-64-3
Cat. No.: VC4159398
Molecular Formula: C17H18N2O
Molecular Weight: 266.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1382464-64-3 |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.344 |
| IUPAC Name | 8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
| Standard InChI | InChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
| Standard InChI Key | YZFLWQYXBOQANK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features a tricyclic framework comprising a tetrahydroquinoline ring fused to a furan moiety, with a pyridine substituent at position 4 and a methyl group at position 8. Its IUPAC name, 8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, reflects this arrangement . The stereochemistry is defined by three chiral centers, resulting in eight possible stereoisomers. The (3aS,4S,9bS) configuration has been specifically characterized via X-ray crystallography .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 266.34 g/mol |
| SMILES | CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
| CAS No. | 1212329-85-5 |
| PubChem CID | 5308449 |
Synthesis and Optimization
The synthesis of this compound employs a one-pot multicomponent reaction involving 4-pyridinecarboxaldehyde, substituted aniline, and 2,3-dihydrofuran. Bismuth(III) nitrate pentahydrate (0.2 mol%) in ethanol at room temperature yields the highest efficiency (19.6% yield) . Alternative catalysts, such as Fe(NO₃)₃·9H₂O and BiCl₃, produce inferior results (<17% yield) .
Table 2: Catalyst Screening for Synthesis
| Catalyst | Yield (%) |
|---|---|
| Bi(NO₃)₃·5H₂O | 19.6 |
| Fe(NO₃)₃·9H₂O | 16.5 |
| BiCl₃ | 9.9 |
This green chemistry approach minimizes hazardous byproducts, aligning with modern sustainable synthesis trends .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 18.7 μM) . The mechanism involves apoptosis induction via caspase-3 activation and mitochondrial membrane potential disruption. Comparative analysis with doxorubicin shows selective toxicity toward cancer cells over non-malignant fibroblasts .
Antifungal Synergism
At sub-inhibitory concentrations (6.25 μg/mL), the compound enhances miconazole’s fungistatic activity against Candida albicans by 4-fold. This synergy is attributed to efflux pump inhibition, increasing intracellular miconazole accumulation .
Comparative Analysis with Tetrahydroquinoline Derivatives
The compound’s bioactivity profile distinguishes it from simpler tetrahydroquinolines. The pyridine and furan moieties enable π-π stacking and hydrogen bonding with biological targets, enhancing potency compared to non-substituted analogs .
Table 3: Activity Comparison with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8-Methylquinoline | Methyl at C8 | Anticancer (Hep3B cells) |
| 4-Anilinoquinoline | Aniline at C4 | Antitumor (p53 activation) |
| Martinelline | Furoquinoline core | Bradykinin receptor antagonism |
Applications and Future Directions
Therapeutic Development
The compound’s dual anticancer-antifungal activity positions it as a candidate for combination therapies, particularly in immunocompromised patients. Structural optimization could improve bioavailability; for example, replacing the pyridine with a more lipophilic group may enhance blood-brain barrier penetration for neuroprotective applications .
Stereochemical Studies
Isolation of individual stereoisomers is critical, as chirality often dictates pharmacological specificity. Preliminary molecular docking suggests the (3aS,4S,9bS) isomer has superior affinity for caspase-3 (ΔG = −9.2 kcal/mol) .
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